6-Methylpyrido[2,3-b]pyrazine
Overview
Description
6-Methylpyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound with the molecular formula C8H7N3 It is a derivative of pyrido[2,3-b]pyrazine, where a methyl group is attached to the sixth position of the pyridine ring
Mechanism of Action
Target of Action
Compounds with a pyrido[2,3-b]pyrazine core have been shown to exhibit a wide range of biological applications, including selective inhibition of pi3k isozymes . They have also been explored as dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes .
Mode of Action
For instance, the inhibition of PI3K isozymes can disrupt signal transduction pathways, affecting cell growth and survival .
Biochemical Pathways
Given its potential role as a pi3k inhibitor, it may impact the pi3k/akt/mtor pathway, which plays a crucial role in cell cycle progression, growth, and survival .
Result of Action
Given its potential inhibitory effects on pi3k isozymes and dipeptidyl peptidase iv, it may induce changes in cell growth, survival, and glucose metabolism .
Biochemical Analysis
Biochemical Properties
It is known that pyrido[2,3-b]pyrazine derivatives have been used in electrochemical DNA sensing and exhibit nonlinear optical properties
Molecular Mechanism
A study on pyrido[2,3-b]pyrazine complexes with methanol suggests that the process is ultrafast and efficient when the intramolecular hydrogen bond is formed with one of the β-positioned nitrogen atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyrido[2,3-b]pyrazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a multicomponent reaction involving pyridine-2,3-diamine and methylglyoxal under acidic conditions can yield this compound . The reaction typically requires heating and a suitable solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Methylpyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the nitrogen atoms.
Substitution: Halogenated derivatives with bromine or chlorine atoms replacing hydrogen atoms.
Scientific Research Applications
6-Methylpyrido[2,3-b]pyrazine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents with potential antimicrobial, antiviral, and anticancer activities.
Materials Science: The compound’s electronic properties make it suitable for use in organic electronics and as a component in nonlinear optical materials.
Biological Studies: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-b]pyrazine: The parent compound without the methyl group.
3-Methylpyrido[2,3-b]pyrazine: A similar compound with the methyl group at the third position.
5H-Pyrrolo[2,3-b]pyrazine: A structurally related compound with different biological activities.
Uniqueness
6-Methylpyrido[2,3-b]pyrazine is unique due to the presence of the methyl group at the sixth position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its interaction with specific molecular targets, making it a valuable compound for drug discovery and other scientific research applications.
Properties
IUPAC Name |
6-methylpyrido[2,3-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-6-2-3-7-8(11-6)10-5-4-9-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNMTNKYXHARBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=CN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439520 | |
Record name | 6-Methylpyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155629-96-2 | |
Record name | 6-Methylpyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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